molecular formula C18H27N3O4 B13661032 Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate

Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate

Cat. No.: B13661032
M. Wt: 349.4 g/mol
InChI Key: GVTOTSXHWNQXLN-UHFFFAOYSA-N
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Description

Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate is a complex organic compound that features a picolinate ester linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate typically involves multiple steps:

    Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions at the amine site.

    Coupling with picolinic acid: The Boc-protected piperidine is then coupled with picolinic acid or its derivatives under conditions that promote ester formation. Common reagents for this step include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

    Methylation: The final step involves the methylation of the ester group to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(Boc-amino)picolinate: Similar structure but lacks the piperidine ring.

    Methyl 4-(Boc-amino)picolinate: Similar but with different substitution on the picolinate ring.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-14-6-5-9-21(12-14)11-13-7-8-19-15(10-13)16(22)24-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,20,23)

InChI Key

GVTOTSXHWNQXLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)OC

Origin of Product

United States

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